N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a benzoxadiazole core linked via an acetamide group to a 1,3-thiazolidin-2,4-dione ring substituted with a 3-fluorobenzylidene moiety at the 5-position. The benzoxadiazole scaffold is known for its electron-deficient aromatic system, which enhances stability and facilitates π-π interactions in biological targets . The thiazolidinone core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antidiabetic activities .
Properties
Molecular Formula |
C18H11FN4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-4-1-3-10(7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-5-2-6-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
PPPXSFFVIZWZST-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that combines a benzoxadiazole moiety with a thiazolidinone structure. This unique combination is believed to enhance its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound can be described by its molecular formula and a molecular weight of approximately 398.5 g/mol. The structural features include:
- Benzoxadiazole moiety : Known for its fluorescence properties and potential in various biological applications.
- Thiazolidinone ring : Often associated with antimicrobial and anticancer activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial properties. The thiazolidinone structure in this compound contributes to its ability to inhibit the growth of various bacterial strains.
Anticancer Properties
The benzoxadiazole component has been linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay against several cancer cell lines, demonstrating promising antiproliferative effects.
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on lung cancer cell lines, significant inhibition of cell proliferation was observed. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with notable activity against resistant strains.
Data Tables
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin | Thiazolidinone structure | Antimicrobial |
| 5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin | Similar thiazolidine core | Anticancer |
| N-benzyl-N-methyl derivatives | Variations in side chains | Modulated activity |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with specific enzymes involved in cellular processes.
- Cell Membrane Disruption : The compound may integrate into bacterial membranes leading to increased permeability and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to analogs with variations in the benzylidene substituent, thiazolidinone oxidation state, and heterocyclic cores (Table 1).
Key Observations:
Substituent Effects: The 3-fluorobenzylidene group in the target compound enhances electronegativity and dipole interactions compared to chloro (e.g., ) or methoxy (e.g., ) substituents.
Thiazolidinone Modifications: The 2,4-dioxo configuration in the target compound increases electrophilicity compared to 2-thioxo analogs (e.g., ), which may influence redox properties and metabolic stability.
Heterocyclic Cores : Benzoxadiazole’s electron-deficient nature contrasts with thiazole (e.g., ) or benzothiazole (e.g., ) cores, affecting π-stacking and solubility.
Pharmacological Potential
While direct biological data for the target compound are unavailable, structurally related compounds exhibit diverse activities:
- Antimicrobial: Thiazolidinone derivatives with chloro/methoxybenzylidene groups show activity against S. aureus and E. coli .
- Antidiabetic : Benzothiazole-thiadiazole hybrids (e.g., ) demonstrate docking affinity for 3-TOP protein, a diabetes-related target.
- Analgesic : Thiazole-acetamide analogs (e.g., ) exhibit mild to moderate activity in tail-immersion assays.
The 3-fluorobenzylidene group may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
